Cyclohex-2-en-1-amine hydrochloride

説明

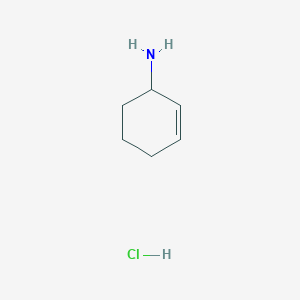

Structure

3D Structure of Parent

特性

IUPAC Name |

cyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRLLJUILCZOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522257 | |

| Record name | Cyclohex-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22613-33-8 | |

| Record name | Cyclohex-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohex-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohex-2-en-1-amine Hydrochloride: A Versatile Allylic Scaffold for Medicinal Chemistry

This in-depth technical guide details the chemical identity, synthesis, and pharmaceutical applications of Cyclohex-2-en-1-amine hydrochloride , a critical allylic amine scaffold in medicinal chemistry.

CAS Number: 22613-33-8 Formula: C₆H₁₁N · HCl Molecular Weight: 133.62 g/mol [1]

Executive Summary

Cyclohex-2-en-1-amine hydrochloride is the hydrochloride salt of 3-aminocyclohexene. Unlike its saturated counterpart (cyclohexylamine , a precursor to mucolytics like Bromhexine), this compound features an endocyclic double bond at the C2-C3 position relative to the amine.[1] This allylic unsaturation provides a unique "chemical handle," enabling researchers to perform late-stage functionalizations such as epoxidation, dihydroxylation, and Pd-catalyzed coupling—reactions impossible with saturated cyclohexylamines. It serves as a high-value building block for conformationally restricted amino acids, chiral ligands, and pharmacophore analogs in drug discovery.[1]

Chemical Specifications & Characterization

The hydrochloride salt improves the stability of the free amine, which is prone to oxidation and polymerization.

Physicochemical Properties

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[2] |

| Melting Point | >200 °C (dec.)[1] | Decomposes before distinct melting; free base is a liquid.[1] |

| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O).[1] |

| pKa (Conjugate Acid) | ~10.0 | Slightly less basic than cyclohexylamine due to inductive effect of the alkene.[1] |

| Stability | Stable at -20°C | Protect from light and moisture to prevent hydrolysis/oxidation. |

Spectral Identity (Diagnostic Signals)[1]

-

¹H NMR (DMSO-d₆): Distinct vinylic protons at δ 5.6–6.0 ppm (multiplet, 2H).[1] The methine proton (

-to-nitrogen) appears around δ 3.6–3.8 ppm . -

¹³C NMR: Diagnostic alkene carbons at ~125–135 ppm ; C-N carbon at ~48 ppm .[1]

-

IR Spectroscopy: N-H stretch (broad, 2800–3200 cm⁻¹ for ammonium salt); C=C stretch (weak, ~1650 cm⁻¹).[1]

Synthesis Methodologies

Two primary routes are employed: the classical Gabriel Synthesis (for robust, large-scale preparation) and Oxime Reduction (for direct access from ketones).[1]

Method A: The Modified Gabriel Synthesis (High Purity)

This method avoids the formation of secondary amines, a common side reaction in direct alkylation.[1]

Reaction Scheme:

-

Bromination: Cyclohexene

3-Bromocyclohexene (Wohl-Ziegler).[1][3] -

Substitution: 3-Bromocyclohexene + Potassium Phthalimide

N-(Cyclohex-2-en-1-yl)phthalimide. -

Deprotection: Hydrazinolysis yields the primary amine.[1]

Protocol:

-

Nucleophilic Substitution:

-

Deprotection (Hydrazinolysis):

Method B: Selective Reduction of Cyclohexenone Oxime

Ideal for accessing the scaffold from the ketone without handling lachrymatory bromides.[1]

Protocol:

-

Oxime Formation: React 2-cyclohexen-1-one with Hydroxylamine HCl/NaOAc in EtOH/Water.

-

Reduction:

Visualization: Synthesis & Utility

The following diagram illustrates the synthesis pathways and the downstream "divergent" utility of the scaffold.

Figure 1: Synthetic route from cyclohexene and divergent applications of the amine scaffold.

Applications in Drug Discovery

While saturated cyclohexylamines are used in bulk drugs like Bromhexine , the unsaturated cyclohex-2-en-1-amine is a specialized tool for:

Conformationally Restricted Bioisosteres

The double bond locks the ring into a "half-chair" conformation, unlike the flexible "chair" of cyclohexane. This rigidity is used to:

-

Map Receptor Pockets: Probing steric constraints in GPCR ligands.

-

Entropy Reduction: Improving binding affinity by reducing the entropic penalty upon binding.[1]

Precursor to Aminocyclohexanols

Reaction of the alkene with m-CPBA followed by hydrolytic ring opening yields trans-2-aminocyclohexanol derivatives. These 1,2-amino alcohol motifs are pharmacophores found in:

Kinetic Resolution

The racemic amine can be resolved into pure (R) and (S) enantiomers (CAS 134409-62-4 and 134409-45-3) using Candida antarctica Lipase B (CAL-B) . The chiral enantiomers are high-value precursors for asymmetric synthesis.

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm).[1] |

| Eye Damage | H319: Causes serious eye irritation.[1] | Use safety goggles with side shields.[1] |

| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood; avoid dust generation.[1] |

Storage: Store in a tightly closed container at -20°C . The substance is hygroscopic; exposure to moisture will degrade the salt and lead to "clumping."[1]

References

-

Preparation of 3-Bromocyclohexene (Precursor): Organic Syntheses, Coll.[1] Vol. 33, p. 262.[1] Link

-

Gabriel Synthesis Mechanism: Khan, M. N.[1] "Kinetic evidence for the occurrence of a stepwise mechanism in the hydrazinolysis of phthalimide." Journal of Organic Chemistry, 1995.[1] Link[1]

-

Use in Aminocyclohexanol Synthesis: "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 2013.[1][6] Link

-

Enzymatic Resolution: "Kinetic resolution of allylic amines using Candida antarctica lipase B." Tetrahedron: Asymmetry, 2002.[1] Link[1]

-

Safety Data Sheet (Generic Amine HCl): Fisher Scientific SDS. Link

Sources

Cyclohex-2-en-1-amine hydrochloride IUPAC name

An In-Depth Technical Guide to the IUPAC Nomenclature and Scientific Context of Cyclohex-2-en-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-2-en-1-amine and its hydrochloride salt are pivotal chemical entities, serving as versatile scaffolds and building blocks in modern medicinal chemistry and organic synthesis. Their utility stems from the unique three-dimensional conformation of the cyclohexene ring, which can act as a metabolically stable bioisostere for aromatic or furanose rings in drug candidates.[1] This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cyclohex-2-en-1-amine hydrochloride, deconstructing its name to reveal the underlying structural features. Furthermore, it explores the compound's chemical properties, offers a representative synthetic protocol, and discusses its significance and applications within the field of drug development.

Deconstructing the IUPAC Name: A Systematic Approach

The formal IUPAC name, cyclohex-2-en-1-amine hydrochloride , is a precise descriptor of the molecule's constitution, derived from a hierarchical set of rules. The name can be systematically broken down to understand the connectivity, geometry, and ionic nature of the compound.

-

Parent Hydride: cyclohexane

-

The prefix cyclo- signifies a cyclic arrangement of atoms.

-

The root -hex- indicates a ring composed of six carbon atoms.

-

The suffix -ane denotes that the carbon atoms in the ring are connected by single bonds, forming a saturated scaffold.

-

-

Principal Functional Groups: -en- and -amine

-

Unsaturation (-en-): The infix -en- reveals the presence of a carbon-carbon double bond within the ring, changing the parent from cyclohexane to cyclohexene. The locant 2- preceding it specifies that the double bond starts at carbon atom #2 and extends to carbon #3.

-

Primary Amine (-amine): The suffix -amine identifies the principal functional group as a primary amine (-NH₂). According to IUPAC rules, the principal functional group is assigned the lowest possible number (locant). Therefore, the carbon atom to which the amine is attached is designated as carbon #1.

-

-

Assembling the Base Molecule: cyclohex-2-en-1-amine Combining these elements gives the name for the free base. The numbering of the ring is established by giving the amine group priority at the C1 position. The double bond is then given the next lowest possible locant, starting at C2.

-

Salt Formation: hydrochloride The term hydrochloride indicates that the compound is a salt. Amines are basic and react with acids, such as hydrochloric acid (HCl), in an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from HCl, forming a positively charged ammonium cation (R-NH₃⁺). The chloride anion (Cl⁻) serves as the counter-ion. This salt form is often preferred in pharmaceutical applications due to its increased stability and water solubility compared to the free base.

The PubChem database confirms the IUPAC name for the free base as cyclohex-2-en-1-amine.[2] Commercial suppliers like Sigma-Aldrich often specify the stereochemistry, for instance, (S)-cyclohex-2-en-1-amine hydrochloride, indicating that the chiral center at C1 has the S-configuration.

Caption: Logical workflow for deriving the IUPAC name.

Chemical Structure and Properties

The hydrochloride salt exists as an ionic pair between the cyclohex-2-en-1-ammonium cation and the chloride anion.

Caption: Structure of Cyclohex-2-en-1-ammonium chloride.

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClN | [3] |

| Molecular Weight | 133.62 g/mol | |

| IUPAC Name | cyclohex-2-en-1-amine hydrochloride | [2] |

| Synonyms | 1-Amino-2-cyclohexene hydrochloride, 2-Cyclohexenylamine hydrochloride | [2] |

| Physical Form | Powder | |

| CAS Number | 22613-33-8 | [3] |

Synthesis and Application in Drug Development

General Synthetic Strategy

Cyclohex-2-en-1-amine hydrochloride is typically synthesized from its corresponding ketone, cyclohex-2-en-1-one. A common laboratory-scale method is reductive amination. This process involves the reaction of the ketone with an ammonia source (like ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired amine. The final step involves treating the purified amine with hydrochloric acid (often as a solution in an organic solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Caption: General workflow for synthesis via reductive amination.

Significance in Medicinal Chemistry

The cyclohexene motif is a valuable pharmacophore in drug design.[1] Its non-planar, three-dimensional structure allows it to serve as a bioisosteric replacement for flat aromatic rings, potentially offering more specific interactions with target proteins and improving pharmacokinetic profiles. Furthermore, the cyclohexene ring can function as a more metabolically robust substitute for furanose rings found in nucleoside analogues, a strategy successfully employed in the development of antiviral drugs like oseltamivir (Tamiflu).[1] The amine functionality at the C1 position provides a critical handle for further chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization. Cyclohexylamine derivatives, in general, are precursors to a wide range of pharmaceuticals, including analgesics, mucolytics, and bronchodilators.[4]

Experimental Protocol: Representative Synthesis

Objective: To synthesize cyclohex-2-en-1-amine hydrochloride from cyclohex-2-en-1-one via reductive amination.

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Cyclohex-2-en-1-one (1.0 eq)

-

Ammonium acetate (5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM, for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

2M HCl in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohex-2-en-1-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and basify with saturated NaHCO₃ solution until the aqueous layer is pH > 9. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclohex-2-en-1-amine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of cold diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, cyclohex-2-en-1-amine hydrochloride.

Conclusion

The IUPAC name cyclohex-2-en-1-amine hydrochloride provides a complete and unambiguous description of a scientifically and pharmaceutically relevant molecule. A systematic understanding of nomenclature rules allows researchers to translate this name into a precise chemical structure, encompassing its cyclic nature, unsaturation, primary functional group, and salt form. As a versatile building block, this compound and its derivatives continue to be valuable tools in the synthesis of novel therapeutics, leveraging the unique conformational and electronic properties of the cyclohexene scaffold to achieve desired biological activity and drug-like properties.

References

-

PubChem. 2-Cyclohexen-1-amine | C6H11N | CID 10931371. [Link]

-

PubChemLite. Cyclohex-2-en-1-amine hydrochloride (C6H11N). [Link]

-

Organic Syntheses. cyclohexylidenecyclohexane. [Link]

-

Chemical Synthesis Database. 2-cyclohexen-1-amine. [Link]

-

Wikipedia. Cyclohexylamine. [Link]

-

Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

- Google Patents. US2363561A - Cyclohexyl-amine salts.

-

The Good Scents Company. 2-cyclohexenone, 930-68-7. [Link]

-

ResearchGate. Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. [Link]

-

YouTube. Naming Amines - IUPAC Nomenclature & Common Names. [Link]

-

Green Chemistry (RSC Publishing). Synthesis of catechols from cyclohexanones via acid-regulated dual oxidative transformations with TEMPO. [Link]

-

Matrix Fine Chemicals. CYCLOHEX-2-EN-1-ONE | CAS 930-68-7. [Link]

Sources

Introduction: The Significance of Cyclohex-2-en-1-amine Hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohex-2-en-1-amine Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for Cyclohex-2-en-1-amine hydrochloride, a key intermediate in synthetic organic chemistry. As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. This document is structured to provide not just raw data, but a deep, field-proven insight into the acquisition, interpretation, and validation of spectroscopic information for this allylic amine salt.

Allylic amines are a class of organic compounds that serve as crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1] Their utility stems from the versatile reactivity of the amine and the adjacent alkene functional groups. Cyclohex-2-en-1-amine, in its hydrochloride salt form, offers enhanced stability and handling properties compared to the free amine, making it a preferred reagent in many synthetic protocols.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. It validates molecular identity, confirms purity, and provides insights into the three-dimensional structure. For Cyclohex-2-en-1-amine hydrochloride (C₆H₁₁N·HCl), a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cyclohex-2-en-1-amine hydrochloride, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is the most critical parameter for acquiring meaningful NMR data for an amine hydrochloride.

-

Solvent Selection: Due to the acidic nature of the ammonium proton (–NH₃⁺) and the salt's polarity, solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) are required. Chloroform-d (CDCl₃) is generally unsuitable as amine salts have poor solubility in it.[2][3] We select DMSO-d₆ for this guide. Its advantage over D₂O is that it allows for the observation of the exchangeable N-H protons; in D₂O, these protons would rapidly exchange with deuterium, causing their signal to disappear.[4]

-

Protonation State: The hydrochloride form means the amine exists as an ammonium cation (R-NH₃⁺). This has a profound effect on the chemical shifts of nearby protons and carbons. The electron-withdrawing inductive effect of the positively charged nitrogen deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (further downfield) compared to the free amine.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Cyclohex-2-en-1-amine hydrochloride.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-4096 scans, depending on sample concentration.

-

Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Set a spectral width of approximately 200 ppm.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons, which is an essential validation step.[5]

Data Presentation & Interpretation

The expected spectroscopic data is summarized below. Chemical shifts are predicted based on the structure and data from analogous compounds like cyclohexylamine hydrochloride.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for Cyclohex-2-en-1-amine hydrochloride in DMSO-d₆

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| H1 (CH-N) | ~3.8 - 4.0 | Broad Multiplet | ~50 - 55 | CH |

| H2, H3 (CH=CH) | ~5.8 - 6.2 | Multiplet | ~125 - 135 | CH |

| H4 (CH₂) | ~2.0 - 2.2 | Multiplet | ~25 - 30 | CH₂ |

| H5 (CH₂) | ~1.6 - 1.8 | Multiplet | ~18 - 23 | CH₂ |

| H6 (CH₂) | ~1.9 - 2.1 | Multiplet | ~28 - 33 | CH₂ |

| -NH₃⁺ | ~8.5 - 9.5 | Broad Singlet | N/A | N/A |

-

¹H NMR Interpretation: The protons on the double bond (H2, H3) are expected to be the most downfield among the ring protons. The H1 proton, being attached to the carbon bearing the electron-withdrawing -NH₃⁺ group, will also be significantly downfield. The -NH₃⁺ protons themselves will appear as a broad singlet at a very high chemical shift, characteristic of ammonium salts in DMSO-d₆.[8] The remaining methylene protons (H4, H5, H6) will appear as complex, overlapping multiplets in the aliphatic region.

-

¹³C NMR Interpretation: The two olefinic carbons (C2, C3) will have the highest chemical shifts. The C1 carbon, directly attached to the nitrogen, will be deshielded and appear around 50-55 ppm. The remaining three sp³-hybridized ring carbons will appear in the upfield region.

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Experimental Choices

For a solid hydrochloride salt, the sample preparation method is key to obtaining a high-quality spectrum.

-

Sample Preparation Technique: The KBr pellet technique is a common method for solid samples.[9][10] However, for hydrochloride salts, a crucial consideration is the potential for halogen exchange with potassium bromide (KBr). This can lead to the formation of the hydrobromide salt in the pellet, altering the spectrum. Therefore, the authoritative and field-proven choice is to use potassium chloride (KCl) as the matrix material, as it eliminates the possibility of this unwanted side reaction.[9]

-

Expected Absorptions: The key functional groups in Cyclohex-2-en-1-amine hydrochloride are the ammonium group (-NH₃⁺), the C=C double bond, and the C-H bonds (both sp² and sp³). The -NH₃⁺ group will exhibit characteristic broad stretching and bending vibrations that are distinct from the sharp N-H stretches of a primary amine (-NH₂).[11]

Experimental Protocol: FTIR Spectroscopy (KCl Pellet)

-

Drying: Gently dry both the sample and powdered KCl in an oven at ~110°C for 2-4 hours and store in a desiccator to remove any absorbed water, which has a strong IR signal.

-

Mixing: In an agate mortar, thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KCl until the mixture is a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place an empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validation step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KCl pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation & Interpretation

Table 2: Key FTIR Absorption Bands for Cyclohex-2-en-1-amine hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3050 - 3020 | C-H Stretch | =C-H (sp²) | Medium |

| ~2950 - 2850 | C-H Stretch | -C-H (sp³) | Strong |

| ~3000 - 2700 | N-H Stretch | -NH₃⁺ (Ammonium) | Strong, Broad |

| ~1650 - 1630 | C=C Stretch | Alkene | Medium, Sharp |

| ~1600 - 1500 | N-H Bend | -NH₃⁺ (Asymmetric) | Medium |

| ~1450 | C-H Bend | CH₂ Scissoring | Medium |

-

Interpretation: The most prominent feature will be the very broad and strong absorption band spanning from ~3000 cm⁻¹ down to ~2700 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt. The sp² C-H stretch from the alkene protons will appear just above 3000 cm⁻¹. The C=C stretch is expected around 1640 cm⁻¹, though it may be weak. The asymmetric N-H bend of the -NH₃⁺ group provides another key confirmation in the 1600-1500 cm⁻¹ region.[11] The spectrum of the related compound cyclohex-2-en-1-one shows its C=C stretch at 1616 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.

Expertise & Causality: Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride. It is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion with minimal fragmentation.

-

Observed Species: In positive-ion mode ESI-MS, the instrument will detect the protonated free amine, [C₆H₁₁N + H]⁺. The hydrochloride salt dissociates in the spray, and the free amine is readily protonated. The molecular weight of the free amine (C₆H₁₁N) is 97.16 g/mol .[13] Therefore, the expected parent ion will have an m/z value corresponding to the protonated molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: Acquire the spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

-

Data Acquisition: Scan a mass range from m/z 50 to 500 in positive ion mode.

Data Presentation & Interpretation

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Observed m/z |

| [M+H]⁺ | 98.09642 | Expected around 98.0964 |

| [M+Na]⁺ | 120.07837 | May be observed |

-

Interpretation: The primary peak in the mass spectrum will be the molecular ion peak for the protonated free amine ([M+H]⁺) at an m/z of approximately 98.0964.[14] High-resolution mass spectrometry can confirm the elemental formula (C₆H₁₂N⁺) to within a few parts per million (ppm), providing definitive validation of the compound's identity. The nitrogen rule of mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, is satisfied by the free amine (97 amu).[4]

Sources

- 1. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. jascoinc.com [jascoinc.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. applets.kcvs.ca [applets.kcvs.ca]

- 13. 2-Cyclohexen-1-amine | C6H11N | CID 10931371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - Cyclohex-2-en-1-amine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]

Cyclohex-2-en-1-amine hydrochloride solubility information

Technical Monograph: Cyclohex-2-en-1-amine Hydrochloride

Executive Summary

Cyclohex-2-en-1-amine hydrochloride is a critical allylic amine intermediate used in the synthesis of pharmaceutical agents, chiral ligands, and agrochemicals. Unlike its free base counterpart—which is prone to oxidation and volatility—the hydrochloride salt offers enhanced stability and handling characteristics. However, its amphiphilic nature (possessing both a polar ionic head and a lipophilic cyclohexenyl tail) creates a unique solubility profile that researchers must navigate during synthesis and purification.

This guide provides a definitive technical analysis of the compound's solubility, offering a self-validating purification workflow and precise experimental protocols for solubility determination.

Physicochemical Profile

The solubility behavior of cyclohex-2-en-1-amine hydrochloride is governed by the competition between the ionic lattice energy of the chloride salt and the solvation energy of the cyclohexenyl ring.

Table 1: Core Physicochemical Data

| Property | Value / Characteristic |

| Molecular Formula | C₆H₁₁NH₂[1] · HCl (C₆H₁₂ClN) |

| Molecular Weight | 133.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Hygroscopicity | Moderate (Requires desiccated storage) |

| pKa (Conjugate Acid) | ~10.0–10.5 (Estimated based on cyclic allylic amines) |

| LogP (Free Base) | ~0.7 (Indicates lipophilicity in non-ionized form) |

Solubility Characteristics

Understanding the differential solubility of the salt versus the free base is the foundation of efficient processing. The hydrochloride salt exhibits high lattice energy, making it insoluble in non-polar media, while the free base is readily soluble in organic solvents.

Table 2: Solubility Matrix (Cyclohex-2-en-1-amine HCl)

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Protic Polar | Water | High (>50 mg/mL) | Strong ion-dipole interactions overcome lattice energy. |

| Protic Polar | Methanol / Ethanol | High to Moderate | Soluble, often used for recrystallization. Solubility decreases as alkyl chain length of alcohol increases. |

| Aprotic Polar | DMSO / DMF | High | High dielectric constant supports ionization. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Limited solubility; often requires conversion to free base for extraction. |

| Non-Polar | Hexane / Diethyl Ether | Insoluble | Lack of solvation capability for the ionic pair. Used as anti-solvents. |

Self-Validating Purification Workflow

The following workflow utilizes the "pH-Switch" technique. This system is self-validating because the compound physically moves between phases (Aqueous

Diagram 1: Solubility-Driven Purification Logic

Caption: The pH-Switch protocol leverages the differential solubility of the ionized salt (water-soluble) and the non-ionized free base (organic-soluble) to isolate the target amine from non-basic impurities.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch or solvent system.

-

Preparation: Weigh approximately 100 mg of Cyclohex-2-en-1-amine HCl into a chemically resistant glass vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at a controlled temperature (25°C).

-

Equilibration: Vortex vigorously for 30 seconds after each addition. If the solid dissolves completely, record the volume. If undissolved solid remains, continue adding solvent until a clear solution is obtained.

-

Saturation Verification: For maximum accuracy, add excess solid to a fixed volume of solvent, stir for 24 hours, filter the supernatant, and quantify the dissolved concentration via HPLC or gravimetric analysis (after evaporation).

-

Calculation:

Protocol B: Recrystallization (Purification)

Standard method for removing trace impurities.

-

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of hot Ethanol (60–70°C).

-

Filtration: If insoluble particles remain, filter the hot solution through a heated funnel.

-

Precipitation: Slowly add Diethyl Ether or Hexane (Anti-solvent) to the hot solution until a persistent turbidity (cloudiness) appears.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the crystals under vacuum, wash with cold Ether, and dry under vacuum over P₂O₅.

Synthesis & Application Context

The solubility of the intermediate is often the deciding factor in the choice of synthetic route. The Gabriel synthesis or direct allylic amination are common pathways.

Diagram 2: Synthetic Pathway & Handling

Caption: Synthesis pathway highlighting the critical stabilization step where the volatile, oxidation-prone free amine is converted into the stable, solid hydrochloride salt.

Critical Handling & Stability

-

Oxidation Risk: The alkene double bond is susceptible to oxidation. While the HCl salt is more stable than the free base, it should still be stored under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: Amine salts attract atmospheric moisture. Wet salts can form "oils" rather than crystals during purification. Always handle in a low-humidity environment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10931371, 2-Cyclohexen-1-amine. Retrieved from [Link]

-

Organic Syntheses. Cyclohexylidenecyclohexane and related amine hydrochloride isolation. Coll. Vol. 5, p. 297 (1973). Retrieved from [Link]

-

ResearchGate. Discussions on Amine Recrystallization Protocols. Retrieved from [Link]

Sources

Stability and storage of Cyclohex-2-en-1-amine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of Cyclohex-2-en-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for assessing the purity of Cyclohex-2-en-1-amine hydrochloride. Directed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this compound. The guide delves into the intrinsic molecular stability, explores potential degradation pathways, and provides detailed protocols for handling, storage, and stability-indicating analysis.

Introduction: Understanding the Molecule

Cyclohex-2-en-1-amine hydrochloride is a primary allylic amine salt. Its structure, comprising a cyclohexene ring with an amine group at the allylic position, dictates its reactivity and stability profile. The presence of the hydrochloride salt enhances its water solubility and generally improves the stability of the amine group by protonating the lone pair of electrons, making them less available for oxidation.[1] However, the allylic system—a double bond adjacent to a carbon-amine bond—introduces specific vulnerabilities.

The molecule's physical form is typically a powder.[2] Understanding the interplay between the amine functionality, the allylic double bond, and the hydrochloride salt is paramount for predicting its behavior under various environmental conditions.

Intrinsic Stability and Key Chemical Properties

The stability of Cyclohex-2-en-1-amine hydrochloride is a function of its unique structural features. The protonated amine group (ammonium chloride) is significantly less nucleophilic and less susceptible to oxidation than its free base counterpart. This is a critical factor in its formulation and handling.

Table 1: Key Physicochemical Properties of Cyclohex-2-en-1-amine

| Property | Value/Information | Source(s) |

| Molecular Formula | C₆H₁₁N · HCl | [3] |

| Molecular Weight | 133.62 g/mol (hydrochloride salt) | [4] |

| Appearance | Typically a powder | [2] |

| Water Solubility | Enhanced due to hydrochloride salt form | [1] |

| pKa | (Data for the free amine would be relevant for understanding pH-dependent stability) | [4] |

The allylic C-H bonds and the electron-rich double bond are the primary sites of potential degradation. The amine group, even when protonated, can influence the reactivity of the molecule, particularly in the presence of strong bases which would deprotonate it to the more reactive free amine.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and pathways that might not be observed under normal storage conditions.[5][6] For Cyclohex-2-en-1-amine hydrochloride, the following degradation pathways should be considered the most probable.

Oxidative Degradation

Oxidation is a primary concern for amines and compounds with unsaturated bonds.[7] The allylic position is particularly susceptible to radical-mediated oxidation.

-

Mechanism : Exposure to atmospheric oxygen, peroxides, or metal ions can initiate oxidation. The primary amine can be oxidized to form hydroxylamines or nitroso compounds.[8][9] The double bond can undergo epoxidation or cleavage.

-

Causality : The lone pair of electrons on the nitrogen (in the free base form) and the π-electrons of the double bond are electron-rich centers susceptible to attack by oxidizing agents.[7]

Caption: pH-Dependent Equilibrium and Stability.

Recommended Storage and Handling Protocols

Based on the chemical nature of Cyclohex-2-en-1-amine hydrochloride, the following storage and handling procedures are recommended to ensure its long-term stability.

Optimal Storage Conditions

To mitigate the risks of degradation, the following conditions are essential.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (+2 to +8 °C). | Reduces the rate of potential thermal degradation and oxidative processes. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). [7] | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation. |

| Light Exposure | Protect from light. Store in an amber vial or light-proof container. | Prevents photolytic degradation initiated by UV or visible light. |

| Moisture | Keep container tightly closed in a dry place. | The compound may be hygroscopic, and moisture can facilitate certain degradation pathways. |

| Container | Use a tightly sealed, inert container (e.g., glass). | Prevents contamination and exposure to air and moisture. |

Incompatible Materials

To prevent rapid decomposition or hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents : Can lead to vigorous and potentially hazardous oxidation of the amine and alkene functionalities.

-

Strong Bases : Will deprotonate the ammonium salt to the more reactive and less stable free amine.

-

Strong Reducing Agents : May react with the double bond or other functional groups.

Experimental Protocols for Stability and Purity Assessment

A robust stability-indicating analytical method is required to separate the intact drug substance from any potential degradation products, impurities, or excipients. [10]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. [11]

Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to identify potential degradants and validate the specificity of the analytical method. [12]

-

Preparation of Stock Solution : Prepare a stock solution of Cyclohex-2-en-1-amine hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation : Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize a sample before analysis.

-

Basic Degradation : Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize a sample before analysis.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation : Store the solid powder in an oven at 80 °C for 48 hours. Also, reflux the stock solution at 60 °C for 24 hours.

-

Photolytic Degradation : Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis : Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that should be optimized for the specific compound and its potential degradants.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase :

-

A: 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer (e.g., 20 mM, pH 2.5-3.0) in water.

-

B: Acetonitrile or Methanol.

-

-

Elution : A gradient elution is recommended to separate both polar and non-polar impurities. For example:

-

Start with 5% B for 2 minutes.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 5% B and re-equilibrate for 5 minutes.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : Scan for an optimal wavelength. A low UV wavelength (e.g., 210-220 nm) is often suitable for compounds lacking a strong chromophore.

-

Injection Volume : 10 µL.

-

Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. [13]Specificity is demonstrated by showing that the peaks for degradants (from the forced degradation study) are well-resolved from the main analyte peak.

Caption: Workflow for Stability-Indicating HPLC Analysis.

Long-Term Stability Studies

To establish a re-test period or shelf life, long-term stability studies must be conducted under controlled conditions as per ICH Q1A(R2) guidelines. [1]

-

Batches : At least three primary batches should be included in the study. [14]* Storage Conditions :

-

Long-term : 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated : 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency : For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. [15][16]For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [16][17]* Tests : The stability-indicating HPLC method should be used to monitor assay, purity, and degradation products. Physical properties (appearance, etc.) should also be monitored.

Conclusion

The stability of Cyclohex-2-en-1-amine hydrochloride is governed by the interplay of its protonated amine and its allylic double bond. While the hydrochloride salt form provides a degree of stability against oxidation, the molecule remains susceptible to degradation under conditions of high pH, oxidative stress, heat, and light. Adherence to stringent storage protocols—specifically, refrigerated, dry, inert, and dark conditions—is critical for preserving its integrity. The implementation of a validated, stability-indicating HPLC method, developed through forced degradation studies, is essential for accurately monitoring the purity of this compound over time and ensuring its suitability for research and development applications.

References

- Bocedi, A., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- Jain, D., et al.

- Pharma Beginners. (2024, April 4).

-

PubChemLite. Cyclohex-2-en-1-amine hydrochloride (C6H11N). [Link]

- ResearchGate. (n.d.).

- Li, Y., et al. (2025, August 6).

- Wuts, P. G. M. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. PMC.

- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Environmental Science: Atmospheres. (n.d.).

- European Medicines Agency. (2023, July 13).

- Chemical Synthesis Database. (2025, May 20). 2-cyclohexen-1-amine.

- Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products.

- MilliporeSigma. (n.d.). Allylamine 98 10017-11-5.

- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.

-

PubChem. 2-Cyclohexen-1-amine. [Link]

- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.

- ACS Publications. (2012, January 4). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres | Organic Process Research & Development.

- ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- SLT. (2025, July 24). Why Allylic Alcohol Is Stable.

- Quest Journals. (n.d.).

- The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Eagle Analytical. (n.d.).

- YouTube. (2018, April 30).

- Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage.

- International Chemical Safety Cards (ICSCs). ICSC 0245 - CYCLOHEXYLAMINE.

- Master Organic Chemistry. Reactions and Mechanisms.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. (1S)-cyclohex-2-en-1-amine hydrochloride | 134409-45-3 [sigmaaldrich.com]

- 3. PubChemLite - Cyclohex-2-en-1-amine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]

- 4. 2-Cyclohexen-1-amine | C6H11N | CID 10931371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. onyxipca.com [onyxipca.com]

- 13. eagleanalytical.com [eagleanalytical.com]

- 14. pharma.gally.ch [pharma.gally.ch]

- 15. ema.europa.eu [ema.europa.eu]

- 16. rsc.org [rsc.org]

- 17. japsonline.com [japsonline.com]

Technical Safety Guide: Cyclohex-2-en-1-amine Hydrochloride

[1]

Executive Safety Summary

Cyclohex-2-en-1-amine hydrochloride is a chiral allylic amine salt frequently employed as a building block in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and CNS-active agents.[1] While often perceived as a stable salt, it possesses latent hazards derived from its allylic amine pharmacophore .[1]

Critical Hazard Profile:

-

Cardiovascular Toxicity Risk: Structurally analogous to allylamine, a known cardiovascular toxin. Metabolic activation can yield reactive aldehydes (e.g., acrolein-like species) capable of causing myocardial necrosis.[1]

-

Corrosivity & Irritation: The hydrochloride salt is acidic and hygroscopic; inhalation of dust causes severe respiratory tract irritation and potential mucosal damage.

-

Nitrosamine Precursor: As a primary amine, it poses a risk for nitrosamine formation if secondary amine impurities are present or generated during formulation (NDSRI risk).[2]

Physicochemical & Hazard Profile

Chemical Identity

| Property | Detail |

| IUPAC Name | Cyclohex-2-en-1-amine hydrochloride |

| CAS Numbers | Racemic: 22613-33-8 (1R)-Isomer: 134409-62-4 (1S)-Isomer: 134409-45-3 |

| Molecular Formula | C₆H₁₁N[1][3][4][5] · HCl |

| Molecular Weight | 133.62 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1] |

GHS Classification (Aggregated)

Toxicological Mechanism: The Allylic Amine Risk

Unlike saturated cyclic amines (e.g., cyclohexylamine), cyclohex-2-en-1-amine contains an alkene beta to the amine.[1] This structural motif triggers specific metabolic pathways that researchers must anticipate.

Metabolic Activation Pathway

The toxicity of allylic amines is often driven by metabolism via Semicarbazide-Sensitive Amine Oxidase (SSAO) or Cytochrome P450 enzymes.[1]

-

Oxidative Deamination: The amine is converted to the corresponding aldehyde (cyclohex-2-en-1-one or ring-opened acrolein derivatives).[1]

-

Michael Acceptor Formation: The resulting

-unsaturated aldehyde is a potent electrophile.[1] -

Protein Adducts: These electrophiles covalently bind to thiol groups in cardiac proteins, leading to mitochondrial dysfunction and necrosis.[1]

Visualization: Toxicity & Reactivity Logic

The following diagram illustrates the divergent pathways of reactivity that dictate safety protocols.

Figure 1: Dual hazard pathway showing systemic toxicity via metabolic activation and local irritation via dust exposure.[1]

Synthesis & Precursor Hazards

If synthesizing this compound in-house (e.g., via Gabriel synthesis or azide reduction), the precursor 3-Bromocyclohexene presents distinct, severe hazards that exceed those of the final amine salt.

-

Hazards:

-

Control: All synthesis steps involving the bromide must occur in a dedicated fume hood with a chemically resistant sash. Quench all glassware with dilute NaOH to destroy residual alkyl halides before cleaning.[1]

Safe Handling Protocol

Engineering Controls

-

Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]

-

Dust Control: Use static-dissipative weighing boats.[1] The HCl salt is fine and prone to static cling.

-

Atmosphere: Handle under nitrogen or argon if high purity is required, as the free base (in equilibrium) is sensitive to oxidation.

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves | Double Nitrile (0.11 mm min) or Laminate (Silver Shield) | Allylic amines can permeate standard nitrile; double gloving provides a buffer for doffing.[1] |

| Respiratory | N95/P2 (solids) or ABEK1 (if in solution) | Prevents inhalation of acidic salt dust which causes bronchial spasms. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the corrosive nature of the salt on moist eyes. |

| Body | Lab Coat + Chemical Apron | Prevent contamination of street clothes; amines stick to fabric.[1] |

Storage & Stability[1]

-

Conditions: Store at -20°C or 2-8°C .

-

Hygroscopicity: The HCl salt absorbs moisture rapidly, leading to clumping and hydrolysis risks. Store in a desiccator or heat-sealed foil bag.

-

Incompatibilities: Strong oxidizing agents (vigorous reaction), acid chlorides, and acid anhydrides.

Emergency Response

Exposure Scenarios

-

Inhalation: Move to fresh air immediately. If wheezing occurs (amine asthma), administer oxygen. Do not use mouth-to-mouth resuscitation; use a bag-valve mask.[1]

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.[1] The lipophilic nature of the free base (if generated) requires thorough decontamination.

-

Eye Contact: Irrigate for 30 minutes .[1] Amine salts can cause delayed corneal damage.[1]

Spills

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.[1]

-

Neutralization: Cover spill with a 1:1 mixture of sodium bicarbonate and sand/vermiculite.[1]

-

Disposal: Collect in a separate container labeled "Amine Waste". Do not mix with nitrate waste (nitrosamine risk).[1]

Drug Development Context: Nitrosamine Risks[1][2][9]

In the context of ICH M7 and recent regulatory scrutiny (FDA/EMA), Cyclohex-2-en-1-amine requires a specific risk assessment.

-

Primary Amine Status: While primary amines generally do not form stable nitrosamines, they can react with nitrosating agents to form unstable diazonium ions, which decompose to alcohols/alkenes.

-

Secondary Amine Impurities: Synthesis byproducts (e.g., dicyclohexenylamine) are secondary amines and high-risk precursors for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1]

-

Recommendation: Screen batches for secondary amine content if using nitrite-mediated steps (e.g., diazotization) downstream.[1]

Decision Logic for Handling

Figure 2: Operational decision tree for selecting appropriate containment and PPE.

References

-

Sigma-Aldrich. (2024).[1] (1R)-cyclohex-2-en-1-amine hydrochloride Safety Data Sheet. Retrieved from [1]

-

Boor, P. J., & Hysmith, R. M. (1987).[8] Allylamine cardiovascular toxicity.[1][8] Toxicology, 44(2), 129-145.[1]

-

FDA. (2024).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.

-

PubChem. (2024).[1] Cyclohex-2-en-1-amine hydrochloride Compound Summary. National Library of Medicine.[1]

-

TCI Chemicals. (2024).[1] Allylamine Hydrochloride Safety Data Sheet. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. rondaxepharma.com [rondaxepharma.com]

- 3. prepchem.com [prepchem.com]

- 4. chembk.com [chembk.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. 3-Bromocyclohexene | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 8. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Reactivity & Applications of Cyclohex-2-en-1-amine Hydrochloride

This guide details the chemical reactivity, handling, and synthetic utility of Cyclohex-2-en-1-amine hydrochloride , a versatile allylic amine scaffold used in the synthesis of neuraminidase inhibitors, chiral ligands, and bioactive alkaloids.

Executive Summary

Cyclohex-2-en-1-amine hydrochloride (CAS: 3399-73-3 for free base) is a bifunctional building block characterized by a reactive allylic primary amine and an endocyclic double bond. Its utility in drug discovery stems from its role as a "chiral template" for synthesizing aminocyclitols (e.g., conduramine derivatives) and influenza neuraminidase inhibitors (e.g., Oseltamivir analogues).

For the synthetic chemist, this molecule presents two primary challenges:

-

Salt Management: It is supplied as a hydrochloride salt to prevent oxidation and polymerization (Schiff base formation). Controlled liberation of the free base is the critical first step.

-

Stereocontrol: The allylic amine moiety acts as a powerful directing group for functionalizing the double bond, enabling high diastereoselectivity in oxidation and addition reactions.

Structural Properties & Handling

Before initiating any reaction, the hydrochloride salt must be processed correctly to ensure reactivity without compromising stability.

Salt Liberation (The "Salt Break")

The free amine is prone to air oxidation and volatilization. The hydrochloride salt is stable but non-nucleophilic.

-

Protocol: Suspend the salt in CH₂Cl₂ (DCM) and treat with 1.1 equivalents of aqueous NaOH (1M) or saturated NaHCO₃.

-

Critical Insight: Avoid strong mineral acids or prolonged exposure to neat conditions after liberation, as the free amine can undergo self-condensation or polymerization. Use the free base immediately in the next step (e.g., acylation).

Conformational Analysis

The cyclohexene ring exists primarily in a half-chair conformation. The amine substituent at C1 prefers the pseudo-equatorial position to minimize 1,3-allylic strain, a factor that dictates the stereochemical outcome of electrophilic attacks on the double bond.

Core Reaction Class 1: Enzymatic Kinetic Resolution

Since the commercial material is often racemic, obtaining enantiopure material is a high-value transformation. Enzymatic resolution is superior to classical tartrate salt crystallization for this substrate due to higher yields and milder conditions.

Mechanism & Utility

Lipases (specifically Candida antarctica Lipase B, CAL-B) catalyze the selective acylation of the (

Experimental Protocol: CAL-B Kinetic Resolution

-

Substrate Preparation: Dissolve racemic cyclohex-2-en-1-amine (10 mmol) in dry Ethyl Acetate (acting as both solvent and acyl donor).

-

Catalyst Addition: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

-

Incubation: Shake at 30°C for 12–24 hours. Monitor conversion by GC or chiral HPLC.

-

Termination: Filter off the enzyme beads.

-

Separation: The reaction mixture now contains (

)-N-acetyl-cyclohex-2-en-1-amine and (

Data Summary: Resolution Efficiency

| Parameter | Value | Notes |

|---|---|---|

| Enzyme | CAL-B (Novozym 435) | Highly robust, reusable. |

| Acyl Donor | Ethyl Acetate | Excess solvent drives equilibrium. |

| E-Value | >200 | Indicates near-perfect selectivity. |

| Yield | ~48-49% (theoretical max 50%) | Excellent recovery of both isomers. |

Figure 1: Workflow for the enzymatic kinetic resolution of cyclohex-2-en-1-amine using CAL-B.

Core Reaction Class 2: Stereoselective Epoxidation (Directed)

This is the most chemically sophisticated application. The amine (or its protected derivatives) directs the stereochemistry of epoxidation across the double bond, creating contiguous stereocenters essential for aminocyclitol synthesis.

Mechanism: Hydrogen-Bond Directed Delivery

Unlike simple steric control (which would favor trans epoxidation to avoid the amine group), H-bonding between the oxidant (e.g., m-CPBA) and the N-H proton of the substrate directs the oxygen delivery to the cis face (syn-epoxidation).

-

Substrate Control:

-

Free Amine/Ammonium: Strong cis-direction via H-bonding.

-

Amide/Carbamate: Good cis-direction (Syn/Anti ratio ~90:10).

-

Tertiary Amine: No H-bond donor; steric control dominates (favors trans-epoxide).

-

Protocol: Syn-Epoxidation of N-Boc-Cyclohex-2-en-1-amine

-

Protection: Convert the free amine to the tert-butyl carbamate (Boc) using Boc₂O and Et₃N.

-

Epoxidation: Dissolve the N-Boc derivative in DCM at 0°C.

-

Addition: Add m-chloroperbenzoic acid (m-CPBA, 1.2 equiv).

-

Workup: Quench with saturated Na₂SO₃ (to destroy peroxides) followed by NaHCO₃.

-

Result: The major product is the syn-epoxide (relative stereochemistry), where the epoxide oxygen and the nitrogen are on the same face of the ring.

Figure 2: Mechanism of H-bond directed syn-epoxidation.

Core Reaction Class 3: Pd-Catalyzed Allylic Alkylation (Tsuji-Trost)

Cyclohex-2-en-1-amine serves as a potent nucleophile in Palladium-catalyzed allylic substitutions (Tsuji-Trost reaction). This allows for the construction of complex C-N bonds, often used to attach the cyclohexenyl core to larger drug scaffolds.

Reaction Logic

The amine attacks a

-

Regioselectivity: Attack typically occurs at the less hindered terminus of the

-allyl system. -

Stereochemistry: The reaction generally proceeds with retention of configuration (double inversion: inversion at Pd oxidative addition + inversion at nucleophilic attack).

Application Example

Synthesis of Trost Ligand precursors or coupling with heterocyclic cores (e.g., purines) for antiviral research.

References

-

Enzymatic Resolution: Organic Letters, "Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization."

-

Stereoselective Epoxidation: Organic Letters, "cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-ylamines."[1]

-

Trost Ligand Chemistry: Journal of the American Chemical Society, "Palladium-Catalyzed Asymmetric Allylic Alkylation."

-

General Reactivity: Sigma-Aldrich Technical Bulletin, "Product Information: (1S)-cyclohex-2-en-1-amine hydrochloride."

Sources

Cyclohex-2-en-1-amine hydrochloride mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Cyclohex-2-en-1-amine Hydrochloride

Abstract

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of Cyclohex-2-en-1-amine hydrochloride. Recognizing the novelty of this specific molecule and the absence of established mechanisms, this document outlines a logical, multi-phased approach, beginning with broad-based screening and progressively narrowing to specific molecular interactions and in vivo validation. The methodologies presented herein are grounded in established, robust scientific protocols, emphasizing experimental causality and data integrity. This whitepaper serves not as a rigid set of instructions, but as a strategic roadmap for the scientific inquiry into a novel chemical entity.

Introduction

Cyclohex-2-en-1-amine hydrochloride is a small molecule characterized by a cyclohexene ring and a primary amine group. Its structural motifs are present in a variety of biologically active compounds, suggesting a potential for therapeutic relevance.[1][2][3] The hydrochloride salt form generally enhances water solubility and stability, making it suitable for biological testing.[4] The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. A thorough understanding of the MoA is critical for predicting efficacy, understanding potential side effects, and identifying the most relevant patient populations.

This guide will navigate the user through a logical sequence of investigations, from initial hypothesis generation and target identification to detailed molecular mechanism studies and in vivo validation.

Part 1: Initial Hypothesis Generation and Broad-Based Target Screening

The initial phase of MoA studies for a novel compound like Cyclohex-2-en-1-amine hydrochloride should be designed to cast a wide net, identifying potential biological targets and observable cellular effects.

In Silico Profiling and Structural Analogy

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses. The structure of Cyclohex-2-en-1-amine hydrochloride should be compared against databases of known bioactive molecules. The presence of the amine group on a cyclic scaffold suggests potential interactions with receptors and enzymes that recognize endogenous monoamines. Therefore, initial in silico screening should focus on targets such as G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs).

Primary Target Class Screening: A Two-Pronged Approach

Based on the structural features of Cyclohex-2-en-1-amine hydrochloride, two high-probability target classes are GPCRs and MAOs. A logical first step is to screen for activity against these target families.

GPCRs are a large family of transmembrane receptors that are the targets of approximately one-third of all approved drugs.[5][6][7] A competitive radioligand binding assay is a robust method to determine if the compound binds to a panel of known GPCRs.

Experimental Protocol: Broad Panel GPCR Radioligand Binding Assay

Objective: To determine if Cyclohex-2-en-1-amine hydrochloride binds to a diverse panel of GPCRs.

Methodology:

-

Receptor Preparation: Utilize commercially available membrane preparations from cells overexpressing the target human GPCRs (e.g., from HEK293T cells).

-

Assay Setup: In a 96-well or 384-well filter plate, combine the cell membrane preparation, a known radioligand for the specific receptor (e.g., [³H]-mepyramine for the histamine H1 receptor), and varying concentrations of Cyclohex-2-en-1-amine hydrochloride.[8][9]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. Incubation times and temperatures will be receptor-specific.

-

Separation: Rapidly filter the assay mixture through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: A decrease in radioactivity with increasing concentrations of the test compound indicates displacement of the radioligand and binding of the test compound to the receptor. Calculate the inhibition constant (Ki) to quantify the binding affinity.[10]

MAOs are enzymes that catalyze the oxidative deamination of monoamines and are key targets for drugs treating neurological disorders.[11][12][13] A fluorometric assay can be used to screen for inhibitory activity against both MAO-A and MAO-B isoforms.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

Objective: To determine if Cyclohex-2-en-1-amine hydrochloride inhibits the activity of MAO-A and/or MAO-B.

Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity on a substrate like p-tyramine.[12][14] The H₂O₂ is then detected using a fluorometric method.[14]

-

Assay Setup: In a 96-well black plate, pre-incubate the MAO enzyme with varying concentrations of Cyclohex-2-en-1-amine hydrochloride. Include known inhibitors (clorgyline for MAO-A, pargyline for MAO-B) as positive controls.[12][14]

-

Reaction Initiation: Add the MAO substrate (p-tyramine) and a detection reagent mix (containing horseradish peroxidase and a dye reagent) to all wells.[14]

-

Incubation and Detection: Incubate the plate in the dark. The fluorescence intensity is then measured at an excitation/emission of approximately 530/585 nm.

-

Data Analysis: A decrease in fluorescence indicates inhibition of MAO activity. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Data Interpretation and Next Steps

The results from these initial screens will guide the subsequent, more focused investigations.

| Assay Type | Possible Outcomes | Next Steps |

| GPCR Binding | Significant binding to one or more GPCRs. | Proceed to Part 2A: GPCR Functional Assays. |

| No significant binding. | Focus on other potential targets or broader phenotypic screens. | |

| MAO Inhibition | Potent inhibition of MAO-A, MAO-B, or both. | Proceed to Part 2B: MAO Enzyme Kinetics. |

| No significant inhibition. | Deprioritize MAO as a primary target. |

Part 2: Elucidation of Molecular Mechanism at the Identified Target

Once a primary target or target class has been identified, the next phase involves a deeper dive into the molecular interactions and functional consequences of the compound's binding.

2A: Characterizing GPCR-Mediated Activity

If Cyclohex-2-en-1-amine hydrochloride demonstrates significant binding to a specific GPCR, it is crucial to determine if it acts as an agonist, antagonist, or allosteric modulator. This is achieved through functional assays that measure downstream signaling events.[5][15][16]

GPCRs signal through various intracellular pathways, often involving second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺), or the recruitment of β-arrestin.[7][15]

Experimental Workflow: GPCR Functional Characterization

Caption: Workflow for GPCR functional characterization.

Experimental Protocol: cAMP Measurement Assay (for Gs/Gi-coupled receptors)

Objective: To determine if the compound modulates cAMP levels through a Gs or Gi-coupled receptor.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) stably or transiently expressing the target receptor and a cAMP-responsive biosensor, such as Promega's GloSensor™, which utilizes a luciferase reporter.[15]

-

Agonist Mode: Treat the cells with increasing concentrations of Cyclohex-2-en-1-amine hydrochloride and measure the luminescent signal. An increase in signal suggests Gs-agonist activity, while a decrease suggests Gi-agonist activity.

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

2B: In-Depth Analysis of MAO Inhibition

If the initial screen identified Cyclohex-2-en-1-amine hydrochloride as an MAO inhibitor, further studies are needed to characterize the nature of this inhibition.

Experimental Protocol: MAO Enzyme Kinetics

Objective: To determine the mechanism of MAO inhibition (e.g., competitive, non-competitive, or irreversible).

Methodology:

-

Assay Setup: Perform the MAO activity assay as described in Part 1.2.2, but with a matrix of varying concentrations of both the substrate (e.g., tyramine) and the inhibitor (Cyclohex-2-en-1-amine hydrochloride).[17]

-

Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.[17]

Part 3: In Vivo Validation and Behavioral Studies

Translating in vitro findings into a physiological context is a critical step. Animal models can provide insights into the compound's potential therapeutic effects and side effect profile. The choice of animal model will be directly informed by the in vitro mechanism of action.

Pharmacokinetic Considerations

Before in vivo efficacy studies, a preliminary pharmacokinetic assessment is necessary to ensure the compound can reach its target in the body at sufficient concentrations.

Relevant Animal Models

The selection of appropriate animal models is crucial for testing the hypothesis generated from in vitro studies.[18][19]

| In Vitro Finding | Potential Therapeutic Area | Relevant Animal Models | Key Behavioral Readouts |

| MAO-A Inhibition | Depression, Anxiety | Rodent models (mice, rats) | Forced swim test, elevated plus maze, social interaction test. |

| MAO-B Inhibition | Parkinson's Disease | Neurotoxin-induced models of Parkinsonism (e.g., MPTP in mice). | Motor function tests (rotarod, open field). |

| Serotonin Receptor (e.g., 5-HT2A) Agonism | Psychedelic research | Rodent models | Head-twitch response in mice, drug discrimination studies.[20] |

| Histamine H1 Receptor Antagonism | Antiemetic, Sedative | Rodent or other models | Motion sickness models, locomotor activity monitoring.[21] |

| Neuropeptide Y Y1 Receptor Antagonism | Obesity, Anxiety | Rodent models | Food intake studies, anxiety-related behavioral tests.[22] |

Experimental Workflow: From In Vitro MoA to In Vivo Testing

Caption: A logical progression for in vivo validation.

Conclusion

The investigation into the mechanism of action of a novel compound such as Cyclohex-2-en-1-amine hydrochloride requires a systematic and hypothesis-driven approach. This guide has outlined a logical progression from broad, unbiased screening to specific, in-depth molecular characterization and finally to in vivo validation. By employing the robust protocols and logical workflows detailed herein, researchers can build a comprehensive and scientifically sound understanding of the compound's biological activity. This foundational knowledge is indispensable for any future preclinical and clinical development efforts.

References

-

Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

-

Kirchmair, J., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

Siehler, S. (2008, April 15). Cell-based Assays in GPCR Drug Discovery. PubMed. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

-

Wikipedia. Effect of psychoactive drugs on animals. [Link]

-

Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

-

Gomceli, Y. E., et al. (2021, November 2). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. [Link]

-

González-Maeso, J., et al. Animal Models of Serotonergic Psychedelics. PMC - NIH. [Link]

-

Spanagel, R. (2022, April 1). Animal models of addiction. Taylor & Francis. [Link]

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

-

Müller, C. P. (2018, October 15). Animal models of psychoactive drug use and addiction - Present problems and future needs for translational approaches. PubMed. [Link]

-